Methyl [(2-cyanoethyl)amino]acetate
Overview
Description
Methyl [(2-cyanoethyl)amino]acetate is an organic compound with the molecular formula C6H10N2O2. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of pharmaceuticals and agrochemicals. The compound features a cyano group and an ester functional group, making it reactive and useful in multiple chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2-cyanoethyl)amino]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method includes stirring the reactants at elevated temperatures, such as 70°C, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-cyanoethyl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester group can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are often employed to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine can yield a cyanoacetamide derivative .
Scientific Research Applications
Methyl [(2-cyanoethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl [(2-cyanoethyl)amino]acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-cyanoethyl)(methyl)amino]acetate
- Ethyl cyanoacetate
- Methyl cyanoacetate
Uniqueness
Methyl [(2-cyanoethyl)amino]acetate is unique due to its combination of a cyano group and an ester functional group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
methyl 2-(2-cyanoethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-8-4-2-3-7/h8H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBTUTBQZWQICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461520 | |
Record name | Methyl N-(2-cyanoethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44915-39-1 | |
Record name | Methyl N-(2-cyanoethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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